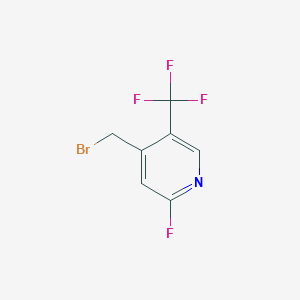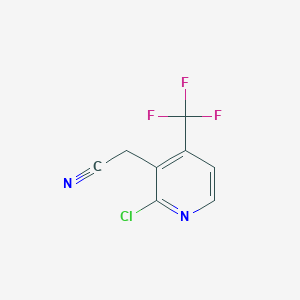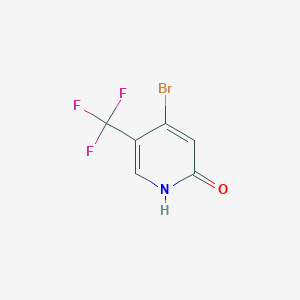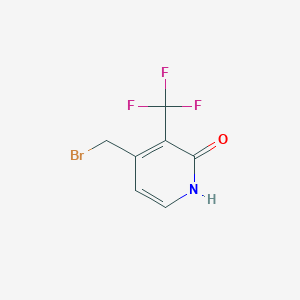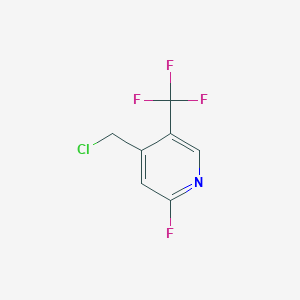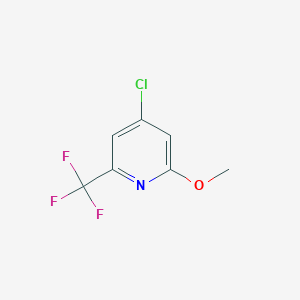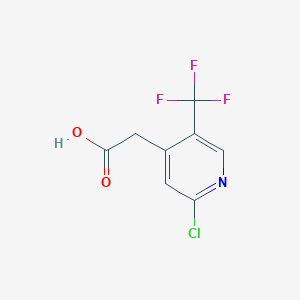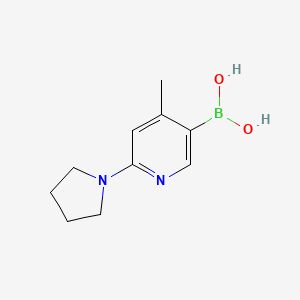
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring with a boronic acid group and a pyrrolidine ring attached. The empirical formula is C10H15BN2O2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures are known to participate in various chemical reactions. For instance, pyridine boronic acids can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Novel Ligands: This compound has been utilized in the synthesis of new ligands, like pyrrole–pyridine-based ligands, using Suzuki coupling methods. Such ligands have shown interesting structures when analyzed by X-ray crystallography, with some forming chain-like networks through intermolecular hydrogen bonds (Böttger et al., 2012).
Chemical Reactions and Properties
- Acylation of Pyrrolidine Diones: The compound has been involved in the acylation of pyrrolidine diones, which are prepared from α-amino acid esters. This process includes reactions with Lewis acids, highlighting the compound's role in synthesizing complex organic molecules (Jones et al., 1990).
- Suzuki-Miyaura Cross-Coupling Reactions: It has been used in Suzuki–Miyaura carbon–carbon cross-coupling reactions, which are pivotal for creating complex organic structures (Zinad et al., 2018).
Catalysis and Polymerization
- Activation of Metallocene Complexes: The compound has shown efficacy in activating metallocene complexes for polymerization of olefins, showcasing its utility in industrial chemical processes (Focante et al., 2006).
Synthesis of Halopyridinylboronic Acids
- Synthesis of Halopyridinylboronic Acids: It has been instrumental in synthesizing novel halopyridinylboronic acids and esters, which are important intermediates in various chemical syntheses (Bouillon et al., 2003).
Propriétés
IUPAC Name |
(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7,14-15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZWVJXYHXWRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





